6-Hydroxychlorzoxazone

Descripción general

Descripción

6-Hydroxychlorzoxazone is a major metabolite of chlorzoxazone . It is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The formation and clearance of 6-hydroxychlorzoxazone are used as reliable markers of CYP2E1 metabolic activity .

Synthesis Analysis

6-Hydroxychlorzoxazone is synthesized from benzene in an overall 18% yield . An improved procedure for converting 4-chloro-6-nitrosoresorcinol to 6-hydroxychlorzoxazone has been developed, with a yield more than double that previously reported in the literature .

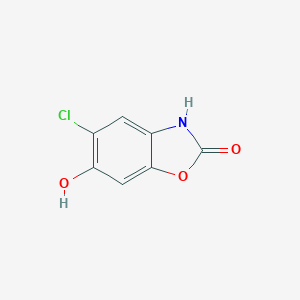

Molecular Structure Analysis

The molecular formula of 6-Hydroxychlorzoxazone is C7H4ClNO3 . Its average mass is 185.565 Da and its monoisotopic mass is 184.987976 Da .

Chemical Reactions Analysis

6-Hydroxychlorzoxazone is a novel metabolite of chlorzoxazone . It is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The Eadie–Hofstee plots revealed a biphasic profile and indicate that the reaction was mainly mediated by CYP1A2 as well as CYP2E1 .

Physical And Chemical Properties Analysis

6-Hydroxychlorzoxazone has a density of 1.6±0.1 g/cm3 . Its index of refraction is 1.651 . It has 4 H bond acceptors and 2 H bond donors . Its polar surface area is 59 Å2 . Its molar volume is 112.5±3.0 cm3 .

Aplicaciones Científicas De Investigación

Metabolic Assays of Chlorzoxazone

6-Hydroxychlorzoxazone has been used for high-performance liquid chromatography (HPLC)-based metabolic assays of chlorzoxazone . It is a metabolite of chlorzoxazone, formed by the hydroxylation of chlorzoxazone .

Reference Standard in Enzyme Screening

It has been used as a reference standard to monitor substrate depletion or 6-hydroxychlorzoxazone formation by cytochrome P450 family 2 subfamily E member 1 (CYP2E1) in recombinant human enzyme screening .

Marker of CYP2E1 Metabolic Activity

The determination of formation and clearance of 6-hydroxychlorzoxazone is used as a reliable marker of CYP2E1 metabolic activity .

Pharmacokinetic Studies

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for determination of chlorzoxazone in human plasma was developed and validated to evaluate the pharmacokinetic characteristics of chlorzoxazone .

Bioequivalence Studies

The LC-MS/MS method was successfully applied to a bioequivalence study in healthy Chinese volunteers .

Personalized Medication and Therapeutic Drug Monitoring

The method could also contribute to the personalized medication and therapeutic drug monitoring of chlorzoxazone .

Mecanismo De Acción

Target of Action

6-Hydroxychlorzoxazone is a metabolite of chlorzoxazone . Chlorzoxazone primarily targets the spinal cord and subcortical areas of the brain . It is known to inhibit multisynaptic reflex arcs involved in producing and maintaining skeletal muscle spasms of varied etiology .

Biochemical Pathways

Chlorzoxazone is primarily metabolized to 6-Hydroxychlorzoxazone by the hepatic cytochrome P450 enzyme system . This metabolite is formed by the hydroxylation of chlorzoxazone by the cytochrome P450 family 2 subfamily E member 1 (CYP2E1) enzyme . The formation and clearance of 6-Hydroxychlorzoxazone are used as reliable markers of CYP2E1 metabolic activity .

Pharmacokinetics

Chlorzoxazone is well absorbed following oral administration, with peak plasma concentrations usually attained within 1–2 hours . It is rapidly metabolized and is excreted in the urine, primarily in a conjugated form as the glucuronide .

Result of Action

The clinical result of chlorzoxazone’s action is a reduction of the skeletal muscle spasm with relief of pain and increased mobility of the involved muscles . This effect is primarily achieved at the level of the spinal cord and subcortical areas of the brain .

Action Environment

The action of 6-Hydroxychlorzoxazone, like its parent compound chlorzoxazone, is influenced by the environment within the body. Factors such as the presence of other drugs, the individual’s metabolic rate, and the state of liver function can all impact the efficacy and stability of the compound .

Safety and Hazards

Direcciones Futuras

As a major metabolite of chlorzoxazone, 6-Hydroxychlorzoxazone has been the subject of various studies. Its formation and clearance are used as reliable markers of CYP2E1 metabolic activity . Future research may focus on further understanding its metabolic pathways and potential therapeutic applications.

Propiedades

IUPAC Name |

5-chloro-6-hydroxy-3H-1,3-benzoxazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO3/c8-3-1-4-6(2-5(3)10)12-7(11)9-4/h1-2,10H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGLXDWOTVQZHIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50169919 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxychlorzoxazone | |

CAS RN |

1750-45-4 | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1750-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001750454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1750-45-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24955 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxychlorzoxazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50169919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Chloro-6-hydroxybenzoxazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HYDROXYCHLORZOXAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5YLT4Y73F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-hydroxychlorzoxazone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060998 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Why is 6-hydroxychlorzoxazone important in drug metabolism research?

A1: 6-Hydroxychlorzoxazone serves as a valuable tool for studying the activity of CYP2E1, a key enzyme involved in metabolizing various drugs and toxins. [] This is because chlorzoxazone is primarily metabolized to 6-hydroxychlorzoxazone via CYP2E1, making the metabolite's presence a good indicator of this enzyme's activity. []

Q2: How is 6-hydroxychlorzoxazone used to assess CYP2E1 activity?

A2: Researchers administer chlorzoxazone and then measure the ratio of 6-hydroxychlorzoxazone to chlorzoxazone in plasma or urine. [, , , ] This metabolic ratio provides a snapshot of how effectively an individual's CYP2E1 enzyme is functioning.

Q3: Can a single blood sample be used to assess CYP2E1 activity with chlorzoxazone?

A3: Studies suggest that a single plasma sample taken 2 hours after chlorzoxazone administration can provide a reliable measure of CYP2E1 activity due to the relatively low intra-individual variability in chlorzoxazone metabolism. []

Q4: Are there any factors that can affect the accuracy of using chlorzoxazone as a CYP2E1 probe?

A4: Yes, several factors can influence the results:

- Chlorzoxazone Dose: Research indicates that chlorzoxazone metabolism is dose-dependent. [] Adjusting the dose for body weight is crucial to ensure accurate results.

- Ethanol Consumption: Regular ethanol consumption is known to induce CYP2E1, leading to increased 6-hydroxychlorzoxazone formation. []

- Liver Impairment: Liver impairment can reduce CYP2E1 activity, impacting 6-hydroxychlorzoxazone formation. []

- Genetic Factors: Although moderate ethanol intake doesn't appear to significantly affect the metabolic ratio, genetic variation in CYP2E1 might play a role. [, ]

Q5: Beyond 6-hydroxychlorzoxazone, are there alternative methods to phenotype CYP2E1?

A5: While 6-hydroxychlorzoxazone remains a primary method, researchers are exploring alternative approaches, such as measuring CYP2E1 mRNA in peripheral blood lymphocytes, to provide a noninvasive assessment of CYP2E1 activity. []

Q6: Can diseases like diabetes affect CYP2E1 activity?

A6: Yes, studies in rats show that diabetes can induce CYP2E1 activity. [] Similar findings in humans indicate increased CYP2E1 activity in obese individuals with Type II diabetes. [] This highlights the potential need for dose adjustments for medications metabolized by CYP2E1 in diabetic patients.

Q7: How does obesity impact CYP2E1 activity?

A7: Research on obese Zucker rats showed increased CYP2E1 protein and microsomal activity in both the liver and fat tissue compared to lean controls. [] This suggests that obesity may lead to increased metabolism of drugs primarily metabolized by CYP2E1.

Q8: Can dietary factors influence CYP2E1 activity?

A8: Research suggests that dietary components, such as cysteine supplementation, may partially restore CYP2E1 activity in rats with protein-calorie malnutrition. [] This highlights the potential influence of nutrition on drug metabolism.

Q9: What analytical techniques are used to measure chlorzoxazone and 6-hydroxychlorzoxazone?

A9: Several methods are employed:

- **High-performance liquid chromatography (HPLC) ** with UV detection is commonly used to separate and quantify both chlorzoxazone and 6-hydroxychlorzoxazone in biological samples. [, , , , , , ]

- Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers increased sensitivity and specificity for analyzing chlorzoxazone and its metabolite. [, , ]

- Solvent extraction methods using radiolabeled [¹⁴C]chlorzoxazone provide an alternative approach to measure CYP2E1 activity by quantifying the radiolabeled 6-hydroxychlorzoxazone formed. []

Q10: What are the challenges and future directions in researching 6-hydroxychlorzoxazone and CYP2E1?

A10: Research efforts continue to focus on:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2'-Cyano[1,1'-biphenyl]-4-yl)methyl]-1-(pentanoylamino)cyclopentane-1-carboxamide](/img/structure/B195250.png)